5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine 5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16223893
InChI: InChI=1S/C11H14N4/c1-2-5-15-8-10(7-14-15)9-3-4-11(12)13-6-9/h3-4,6-8H,2,5H2,1H3,(H2,12,13)
SMILES:
Molecular Formula: C11H14N4
Molecular Weight: 202.26 g/mol

5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine

CAS No.:

Cat. No.: VC16223893

Molecular Formula: C11H14N4

Molecular Weight: 202.26 g/mol

* For research use only. Not for human or veterinary use.

5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine -

Specification

Molecular Formula C11H14N4
Molecular Weight 202.26 g/mol
IUPAC Name 5-(1-propylpyrazol-4-yl)pyridin-2-amine
Standard InChI InChI=1S/C11H14N4/c1-2-5-15-8-10(7-14-15)9-3-4-11(12)13-6-9/h3-4,6-8H,2,5H2,1H3,(H2,12,13)
Standard InChI Key RDNDGUNPWRUUBU-UHFFFAOYSA-N
Canonical SMILES CCCN1C=C(C=N1)C2=CN=C(C=C2)N

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The molecular structure of 5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine consists of two interconnected heterocycles: a pyridine ring at position 2-amine and a 1-propyl-substituted pyrazole at position 4. The pyridine ring contributes aromatic stability and hydrogen-bonding capacity, while the pyrazole moiety introduces steric bulk and electronic diversity. This configuration enables interactions with biological targets such as kinases and receptors .

Physicochemical Properties

Key physical and chemical properties are summarized below:

PropertyValue
Molecular FormulaC11H14N4\text{C}_{11}\text{H}_{14}\text{N}_4
Molecular Weight202.26 g/mol
CAS Number1248434-40-3
DensityNot reported
Melting/Boiling PointsNot specified

The compound’s solubility and log P values remain unquantified in available literature, though analogous pyrazole-pyridine hybrids exhibit moderate hydrophilicity, suggesting potential bioavailability.

Synthetic Methodologies

Cyclization Reactions

A common route to pyrazole derivatives involves cyclization of hydrazines with 1,3-diketones. For 5-(1-Propyl-1H-pyrazol-4-yl)pyridin-2-amine, propylhydrazine may react with a diketone precursor under acidic or basic conditions. For example, ethyl acetoacetate and propylhydrazine in dichloromethane (DCM) with dimethylaminopyridine (DMAP) catalyze pyrazole ring formation .

Multicomponent Condensation

Recent protocols utilize multicomponent reactions to streamline synthesis. One method combines pyridin-2-amine, aldehydes, and isocyanides in methanol with p-toluenesulfonic acid (TosOH) at 70°C, yielding imidazo[1,2-a]pyridine intermediates that are further functionalized . This approach enhances atom economy and reduces purification steps.

Post-Functionalization

The amine group on the pyridine ring allows for further derivatization. For instance, coupling with aryl halides via Buchwald-Hartwig amination introduces aromatic diversity, enabling structure-activity relationship (SAR) studies .

Chemical Reactivity and Functionalization

Nucleophilic Aromatic Substitution

The pyrazole’s nitrogen atoms participate in nucleophilic reactions. For example, alkylation at the pyrazole N1 position with propyl iodide introduces the 1-propyl group, a critical structural feature.

Coordination Chemistry

The amine and pyridine nitrogen atoms act as ligands for metal ions. Complexation with transition metals like palladium or platinum is explored in catalytic applications, though biological implications remain understudied .

Industrial and Research Applications

Medicinal Chemistry

This compound serves as a scaffold for developing CDK2 and COX-2 inhibitors. Its modular structure facilitates rapid analog synthesis, accelerating drug discovery campaigns .

Material Science

Metal-organic frameworks (MOFs) incorporating pyridine-pyrazole ligands exhibit enhanced thermal stability, relevant for gas storage and catalysis .

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